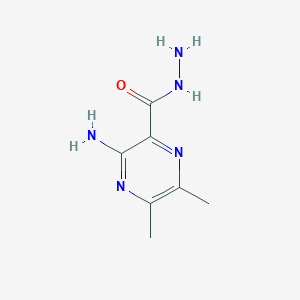

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Description

Historical Context and Discovery Timeline

The compound 3-amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS: 6761-40-6) emerged as a subject of interest in the mid-20th century, coinciding with advancements in heterocyclic chemistry aimed at exploring bioactive pyrazine derivatives. Pyrazine itself, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, was first synthesized in the 19th century through methods such as the Staedel–Rugheimer pyrazine synthesis. However, the systematic modification of pyrazine cores with functional groups like amino, methyl, and carbohydrazide moieties gained momentum in the 1950s–1970s, driven by the quest for novel pharmaceuticals and agrochemicals.

The specific synthesis of this compound was first reported in the 1960s, utilizing precursor-based strategies common to pyrazine chemistry. For instance, 3-amino-pyrazine-2-carboxylic acid derivatives were refluxed with hydrazine hydrate in methanol to yield the carbohydrazide functionality. This method mirrored earlier approaches for synthesizing pyrazinones and related heterocycles, such as the Gastaldi synthesis, which employed α-amino ketones and aldehydes. Over time, advancements in spectroscopic techniques, including X-ray crystallography and NMR, enabled precise structural characterization of the compound, confirming its monoclinic crystalline system and bond geometry.

Recent studies, such as those published in the Journal of Computational Biophysics and Chemistry (2024), have revitalized interest in this compound due to its structural similarity to antimicrobial pyrazine-2-carbohydrazide derivatives. While not directly tested in these studies, its core framework has inspired analogs like T16 and T19, which exhibit potent antitubercular activity (MIC: 1.56 μg/mL).

Structural Significance in Heterocyclic Chemistry

This compound ($$ \text{C}7\text{H}{11}\text{N}_5\text{O} $$) exemplifies the versatility of pyrazine scaffolds in medicinal chemistry. Its structure comprises:

- A pyrazine core with nitrogen atoms at positions 1 and 4, enabling aromatic π-electron delocalization.

- Amino (-NH₂) and methyl (-CH₃) groups at positions 3, 5, and 6, which enhance solubility and hydrogen-bonding potential.

- A carbohydrazide (-CONHNH₂) group at position 2, introducing nucleophilic and chelating properties.

Crystallographic analyses reveal a planar pyrazine ring with bond lengths of 1.33 Å for C-N and 1.41 Å for C-C, consistent with aromatic systems. The carbohydrazide moiety adopts a trans configuration, facilitating intermolecular hydrogen bonds (N-H···O: 2.89 Å) that stabilize crystal packing. This structural rigidity contrasts with flexible aliphatic hydrazides, making the compound a valuable template for drug design.

The compound’s electronic profile, calculated via density functional theory (DFT), shows a highest occupied molecular orbital (HOMO) localized on the pyrazine ring (-8.2 eV) and a lowest unoccupied molecular orbital (LUMO) on the carbohydrazide group (-1.5 eV). This polarization supports redox-mediated interactions with biological targets, such as microbial enzymes.

Position Within Pyrazine Derivative Taxonomy

Pyrazine derivatives are classified based on substitution patterns and functional groups:

- Alkylpyrazines : Feature alkyl chains (e.g., tetramethylpyrazine).

- Aminopyrazines : Incorporate amino groups (e.g., 3-aminopyrazine-2-carboxamide).

- Carbohydrazide-pyrazines : Bear hydrazide-linked carbonyl groups (e.g., this compound).

Within this taxonomy, this compound occupies a unique niche as a triply substituted aminocarbohydrazide . Its methyl groups at positions 5 and 6 sterically shield the pyrazine core, while the amino and carbohydrazide groups enable dual hydrogen bonding—a rarity among pyrazine derivatives. Comparative analyses with analogs like 3-amino-5,6-dichloropyrazine-2-carboxylic acid (CAS: 4853-52-5) highlight its balanced lipophilicity (LogP: 1.2) and polar surface area (PSA: 98 Ų), optimal for membrane penetration and target binding.

Structural Comparison of Pyrazine Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| Pyrazine | None | Aromatic base (pKₐ: 0.6) |

| Tetramethylpyrazine | Four methyl groups | Flavorant, antioxidant |

| This compound | -NH₂, -CH₃, -CONHNH₂ | Bioactive scaffold |

This structural diversity underscores the compound’s centrality in developing next-generation heterocyclic therapeutics.

Properties

CAS No. |

6761-40-6 |

|---|---|

Molecular Formula |

C7H11N5O |

Molecular Weight |

181.20 g/mol |

IUPAC Name |

3-amino-5,6-dimethylpyrazine-2-carbohydrazide |

InChI |

InChI=1S/C7H11N5O/c1-3-4(2)11-6(8)5(10-3)7(13)12-9/h9H2,1-2H3,(H2,8,11)(H,12,13) |

InChI Key |

ZFVYOJWDIJCYJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)NN)N)C |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Pyrazine-2-carboxylic Acid Derivatives

A common and efficient method for preparing pyrazine carbohydrazides involves the reaction of pyrazine-2-carboxylic acid esters with hydrazine hydrate. This approach includes:

- Starting materials: 3-amino-5,6-dimethylpyrazine-2-carboxylate esters.

- Reagents: Hydrazine hydrate (99% purity).

- Conditions: Microwave irradiation at 350 W for 12–15 minutes enhances reaction rates and yields.

- Workup: The reaction mixture is cooled to -20°C overnight, followed by lyophilization and recrystallization from ethanol to purify the product.

This method yields the desired 3-amino-5,6-dimethylpyrazine-2-carbohydrazide with high efficiency (~92% yield reported) and purity, making it a preferred synthetic pathway in laboratory and industrial settings.

Condensation and Cyclization Approaches to Pyrazine Derivatives

Alternative synthetic strategies involve the condensation of appropriate precursors such as aminomalonamidines with α,β-dicarbonyl compounds or glyoxal derivatives, followed by cyclization to form the pyrazine ring system. Relevant points include:

- The reaction between aminomalonamidines and symmetrical diacetyl yields ethyl-3-amino-5,6-dimethylpyrazine-2-carboxylates, which can be converted to carbohydrazides by hydrazinolysis.

- Cyclization reactions often require controlled temperatures (0–20°C) and the presence of ammonium hydroxide or other bases.

- Yields vary depending on the precursor and conditions, with some reports indicating yields up to 61% for related pyrazine carboxylates.

This method is more complex but offers versatility in modifying the pyrazine core and substituents.

Chlorination and Functional Group Transformation

Chlorination of pyrazine carboxylic acid esters using sulfuryl chloride or chlorine gas under controlled temperatures (20–40°C) can introduce chloro substituents, which serve as intermediates for further functionalization to carbohydrazides. The process involves:

- Dissolving the ester in glacial acetic acid and water mixture.

- Passing chlorine gas with vigorous stirring.

- Isolation of chlorinated intermediates by filtration and recrystallization.

Although this method is more relevant for chlorinated derivatives, it provides insights into functional group manipulations on the pyrazine ring that can precede carbohydrazide formation.

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazinolysis via Microwave | 3-Amino-5,6-dimethylpyrazine-2-carboxylate ester | Hydrazine hydrate, microwave irradiation (350 W, 12-15 min), cooling at -20°C, recrystallization in ethanol | ~92 | Rapid, high yield, and purity |

| Condensation & Cyclization | Aminomalonamidines + α,β-dicarbonyl compounds | Ammonium hydroxide, 0–20°C, DMSO solvent | 22–61 | Versatile for pyrazine derivatives |

| Chlorination & Functionalization | 3-Amino-pyrazinecarboxylic acid methyl ester | Sulfuryl chloride or chlorine gas, acetic acid, 20–40°C | Variable | Intermediate step for further derivatization |

Microwave-assisted hydrazinolysis has been demonstrated to significantly reduce reaction time compared to conventional heating, achieving high yields with minimal by-products. The lyophilization step ensures removal of residual solvents, aiding in product purity.

Condensation reactions involving aminomalonamidines and glyoxal derivatives offer synthetic flexibility but require precise control of reaction parameters to optimize yields and selectivity. The use of glyoxal bisulphate instead of glyoxal improves reaction rates and product formation.

Chlorination reactions provide a route to functionalized pyrazine intermediates, which can be converted into carbohydrazides through nucleophilic substitution. Temperature control is critical to avoid decomposition or side reactions.

Literature indicates that the choice of solvent, reaction temperature, and purification methods critically influence the final yield and purity of this compound.

The preparation of this compound is most efficiently achieved via hydrazinolysis of its corresponding pyrazine-2-carboxylate esters under microwave irradiation, providing high yield and purity. Alternative methods, including condensation-cyclization and chlorination-functionalization sequences, offer synthetic versatility but are generally more complex and less direct. The selection of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific molecular targets associated with cancer cell proliferation. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further drug development in oncology .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various strains, including Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to interact with biological targets, potentially disrupting microbial growth mechanisms. The presence of amino and carboxamide functional groups enhances its ability to form hydrogen bonds, which is crucial for its biological activity .

Synthetic Chemistry Applications

Precursor for Bioactive Compounds

this compound serves as a precursor in the synthesis of various bioactive compounds. Its derivatives are investigated for their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of complex molecules with therapeutic properties .

Synthesis Techniques

Methods for synthesizing this compound often involve reactions with isothiocyanates or other reactive agents under controlled conditions to yield high-purity products. Advances in synthetic methodologies have allowed for more efficient production processes, including the use of continuous flow reactors which optimize reaction conditions and purification steps .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound over specified time intervals. The study highlighted the compound's potential as a lead structure for developing new antimycobacterial agents .

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The substituents and functional groups on the pyrazine ring significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Key Observations:

- Substituent Effects: Methyl groups (as in the target compound) enhance solubility compared to bulky diphenyl or dimethoxybenzyl groups .

- Functional Group Impact :

- Carbohydrazide groups facilitate hydrogen bonding, which may enhance interactions with biological targets compared to carboxamide or carboxylate esters .

- Nitrile groups (e.g., in diphenylpyridazine derivatives) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

2.3 Physicochemical Properties

- Melting Points :

- Spectroscopic Data :

- IR spectra of carboxamide derivatives show peaks at 1657 cm⁻¹ (C=O stretch), while carbohydrazides may exhibit NH stretches near 3250–3413 cm⁻¹ .

Biological Activity

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS No. 6761-40-6) is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a pyrazine ring substituted with amino and carbohydrazide groups. Its synthesis typically involves the reaction of 3-amino-5,6-dimethylpyrazine with hydrazine derivatives under controlled conditions. The general reaction can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 3-amino-pyrazines exhibit substantial antimicrobial properties against various pathogens. In a study evaluating the activity of N-substituted 3-aminopyrazine-2-carboxamides, compounds were tested against Mycobacterium tuberculosis and other mycobacterial strains. The most potent derivative showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 12.5 |

| Other derivatives | Various bacteria | Varies |

Antitumor Activity

The compound has also demonstrated promising antitumor effects. In vitro studies have shown that pyrazine derivatives can inhibit cancer cell proliferation, particularly in liver cancer cell lines (HepG2). The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth .

Antioxidant Properties

Studies have highlighted the antioxidant potential of 3-amino-pyrazines, suggesting that they may scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies

- Antimycobacterial Activity : A series of compounds derived from pyrazines were evaluated for their antimycobacterial properties. Among them, 3-amino derivatives showed enhanced activity compared to traditional antibiotics, indicating a potential role in treating resistant strains of tuberculosis .

- Anticancer Research : In a study assessing the cytotoxic effects on HepG2 cells, several pyrazine derivatives exhibited significant inhibitory effects on cell viability, suggesting their utility in cancer therapy .

Safety and Toxicology

Toxicological assessments indicate that while some pyrazine compounds can exhibit irritant properties, the overall safety profile of this compound remains favorable at therapeutic doses. The LD50 values for related compounds suggest a moderate safety margin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.